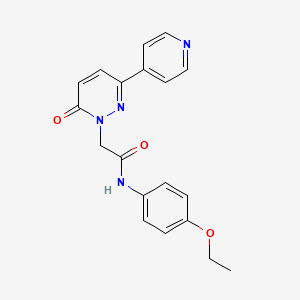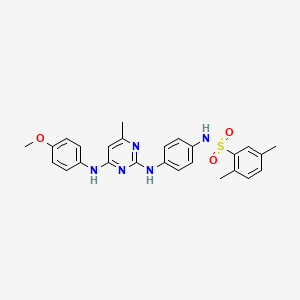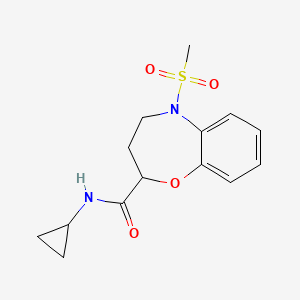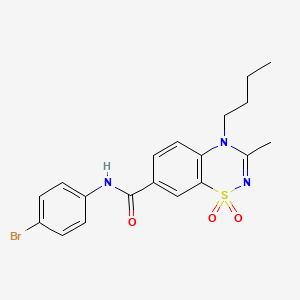
N-(4-ethoxyphenyl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ETHOXYPHENYL)-2-[6-OXO-3-(PYRIDIN-4-YL)-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a pyridinyl group, and a dihydropyridazinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-2-[6-OXO-3-(PYRIDIN-4-YL)-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the pyridinyl group: This step often involves the use of pyridine derivatives in a nucleophilic substitution reaction.
Attachment of the ethoxyphenyl group: This can be done through electrophilic aromatic substitution or via a coupling reaction using appropriate catalysts and reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can be employed to scale up the production while maintaining control over reaction conditions.
化学反应分析
Types of Reactions
N-(4-ETHOXYPHENYL)-2-[6-OXO-3-(PYRIDIN-4-YL)-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
N-(4-ETHOXYPHENYL)-2-[6-OXO-3-(PYRIDIN-4-YL)-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or tool in biological studies to understand various biochemical pathways and interactions.
作用机制
The mechanism of action of N-(4-ETHOXYPHENYL)-2-[6-OXO-3-(PYRIDIN-4-YL)-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-(4-Ethoxyphenyl)-6-(tetrahydro-2H-pyran-4-yloxy)-3-pyridinecarboxamide
- Pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones
Uniqueness
N-(4-ETHOXYPHENYL)-2-[6-OXO-3-(PYRIDIN-4-YL)-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is unique due to its specific combination of functional groups and structural features
属性
分子式 |
C19H18N4O3 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
N-(4-ethoxyphenyl)-2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C19H18N4O3/c1-2-26-16-5-3-15(4-6-16)21-18(24)13-23-19(25)8-7-17(22-23)14-9-11-20-12-10-14/h3-12H,2,13H2,1H3,(H,21,24) |
InChI 键 |
BNIGRSASZSQWNG-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-methyl-4-[(4-methylphenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11251784.png)

![3-methoxy-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B11251796.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B11251797.png)
![N-(2-methoxyphenyl)-2-({4-methyl-6-[(4-methylpiperidin-1-yl)sulfonyl]quinolin-2-yl}sulfanyl)acetamide](/img/structure/B11251799.png)

![7-chloro-5-(methylsulfonyl)-N-[4-(propan-2-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11251809.png)

![2-[4-(2-Methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B11251816.png)
![N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-2,6-difluorobenzamide](/img/structure/B11251823.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11251828.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2,4-dimethoxybenzamide](/img/structure/B11251834.png)
![3-(Pyrrolidin-1-YL)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-YL]pyridazine](/img/structure/B11251845.png)

